3-Cyclopropyl-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and isoxazole rings. These types of compounds are known for their diverse pharmacological activities and are often used in drug design and development due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate alkylating agents .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the compound has reactive functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .
Scientific Research Applications
4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the isoxazole moiety.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different ring fusion.
Uniqueness
4-[(3-CYCLOPROPYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)METHYL]-3,5-DIMETHYLISOXAZOLE is unique due to the presence of the isoxazole ring, which can impart different chemical and biological properties compared to other similar compounds. This structural feature can enhance its ability to interact with various biological targets and improve its pharmacological profile .
Properties
Molecular Formula |
C12H13N5OS |
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Molecular Weight |
275.33 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H13N5OS/c1-6-9(7(2)18-16-6)5-10-15-17-11(8-3-4-8)13-14-12(17)19-10/h8H,3-5H2,1-2H3 |
InChI Key |
YBOGYWYLFZVLCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=NN3C(=NN=C3S2)C4CC4 |
Origin of Product |
United States |
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